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Compound of Interest

Compound Name: Fluoroethyne

Cat. No.: B13420609

An In-depth Examination of the Thermodynamic Properties and Experimental and
Computational Methodologies for a Key Fluorinated Alkyne

Fluoroethyne (HCCF), the simplest fluorinated alkyne, is a molecule of significant interest in
various fields, including combustion chemistry, materials science, and astrochemistry. A
thorough understanding of its gas-phase thermochemical properties is fundamental for
modeling its reactivity and behavior in these environments. This technical guide provides a
comprehensive overview of the key thermochemical data for fluoroethyne, details the
experimental and computational methods used for their determination, and presents this
information in a clear and accessible format for researchers, scientists, and drug development
professionals.

Core Thermochemical Data

The fundamental thermochemical properties of fluoroethyne in the gas phase have been
established through a combination of experimental measurements and critical reviews of
available data. These values are crucial for thermodynamic calculations and for understanding
the molecule's stability and reactivity.

Key Thermodynamic Properties

A summary of the essential gas-phase thermochemical data for fluoroethyne at 298.15 K is
presented in the table below.
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Property Symbol Value Units Method Reference
Enthalpy of ) --INVALID-
_ AfH° 125.52 kJ/mol Review
Formation LINK--
Standard --INVALID-
S° 231.61 J/mol-K Review
Entropy LINK--

lonization and Dissociation Energies

The energies required to ionize fluoroethyne and to break its chemical bonds are critical

parameters for predicting its behavior in high-energy environments and for understanding its

fragmentation pathways in mass spectrometry.

Property Symbol Value Units Method Reference
lonization Photoelectron  Bieri, G., et
IE 11.26 eV
Energy Spectroscopy  al. (1980)[1]
Hunter, E.P.
o lon Cyclotron )
Proton Affinity PA 686.0 kJ/mol & Lias, S.G.
Resonance
(1998)[1]
C-F Bond )
) o Computation --INVALID-
Dissociation D°(HCC-F) ~544 kJ/mol
al LINK--[2]
Energy
C-H Bond )
) o Not directly
Dissociation D°(FCC-H) ) kJ/mol - -
available
Energy

Note: A direct experimental or high-level computational value for the C-H bond dissociation

energy is not readily available in the reviewed literature. It can be estimated from the enthalpy

of formation of fluoroethyne and the corresponding radicals, but a directly determined value is

preferred for accuracy.

Experimental Protocols
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The determination of the thermochemical properties of fluoroethyne relies on sophisticated
experimental techniques. The following sections detail the methodologies employed in the key
cited studies.

Photoelectron Spectroscopy for lonization Energy
Determination

The ionization energy of fluoroethyne was determined using He(ll) photoelectron
spectroscopy.[1] This technique involves irradiating a gaseous sample of fluoroethyne with
high-energy photons (in this case, from a helium discharge lamp) and measuring the kinetic
energy of the ejected electrons.

Photoelectron Spectroscopy Workflow

The experimental setup consists of a high-vacuum chamber into which the fluoroethyne
sample is introduced as a gas. Monochromatic radiation from a helium lamp intersects with the
gas, causing photoionization. The emitted photoelectrons are then directed into a
hemispherical electron energy analyzer, which separates them based on their kinetic energy.
By measuring the kinetic energy of the electrons (KE) and knowing the energy of the incident
photons (hv), the ionization energy (IE) can be calculated using the equation: IE = hv - KE.

Mass Spectrometry for lon Energetics

Early determinations of the ionization energy and appearance energies of fragment ions from
fluoroethyne were performed using electron ionization mass spectrometry.[1] In this method, a
beam of electrons with a variable, well-defined energy is used to ionize the sample molecules.

Ton Source

Mass Analysis Output

Magnetic Sector Ton Detector Mass Spectrum
Mass Analyzer (Ion Abundance vs. m/z)

Fluoroethyne Gas Inlet

Electron Emitter
(Variable Energy)

Tonization Chamber Tons

(HCCF + e~ — HCCF* + 2e7)

Ton Extraction
and Acceleration

Electron Beam
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Electron lonization Mass Spectrometry Workflow

The fluoroethyne gas is introduced into an ion source where it is bombarded by electrons. The
resulting ions are then extracted, accelerated, and passed through a magnetic sector, which
separates them according to their mass-to-charge ratio (m/z). By plotting the ion current as a
function of the electron energy, an ionization efficiency curve is obtained. The onset of this
curve corresponds to the ionization energy. Similarly, the appearance energies of fragment ions
can be determined by monitoring their specific m/z values as a function of electron energy.

lon Cyclotron Resonance for Proton Affinity
Determination

The proton affinity of fluoroethyne was determined using the equilibrium method in an ion
cyclotron resonance (ICR) mass spectrometer.[1] This technique measures the equilibrium
constant for a proton transfer reaction between the molecule of interest and a reference
compound with a known proton affinity.

ICR Cell

Data Analysis

Proton Transfer Equilibrium Derive Proton Affinity

Calculate Equilibrium
(BH* + HCCF = B + HCCFH*) X

Constant (Keq)

|

Excite and Detect Determine lon Abundance Ratio
| || Calculate AG® = - —
Ton Cyclotron Frequencies ‘ ([HCCFH*)/[BH*]) ‘ (Cuttanlin A6 = 3hiLea)

(PA(HCCF))

Click to download full resolution via product page

lon Cyclotron Resonance Proton Affinity Measurement

In the ICR cell, ions are trapped for extended periods in a strong magnetic field and a weak
electrostatic trapping potential. A protonated reference base (BH™) is generated and allowed to
react with a mixture of fluoroethyne (HCCF) and the neutral reference base (B). After a
sufficient time to reach equilibrium, the relative abundances of the protonated fluoroethyne
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(HCCFH™) and the protonated reference base (BH*) are measured by detecting their
characteristic cyclotron frequencies. From the ratio of these ion abundances and the known
partial pressures of the neutral species, the equilibrium constant (Keq) for the proton transfer
reaction is determined. The Gibbs free energy change (AG°) is then calculated from Keq, and
from this, the proton affinity of fluoroethyne can be derived relative to that of the known
reference base.

Computational Methodologies

Theoretical calculations play a crucial role in complementing experimental data and providing
insights into the thermochemistry of molecules like fluoroethyne, especially for properties that
are difficult to measure experimentally. High-accuracy computational studies on fluorinated
hydrocarbons often employ composite methods.

A typical high-level computational workflow for determining the enthalpy of formation of
fluoroethyne would involve the following steps:

Geometry Optimization

Optimize Molecular Geometry
(e.g., CCSD(T)/aug-cc-pVTZ)

Single-Point Energy E}I@n \ Corrections

High-Level Single-Point Energy Zero-Point Vibrational Energy
(e.g., CCSD(T)/CBS extrapolation) (ZPVE)

\\final Ca;'culati(f/

—| Calculate Atomization Energy

Derive Enthalpy of Formation
using known atomic enthalpies

Relativistic Effects Core-Valence Correlation

Thermal Corrections to Enthalpy |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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